

Application Notes and Protocols: Inducing Apoptosis in Cancer Cells with Lactacystin

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Compound of Interest

Compound Name: *Lactacystin*

Cat. No.: *B1674225*

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Introduction

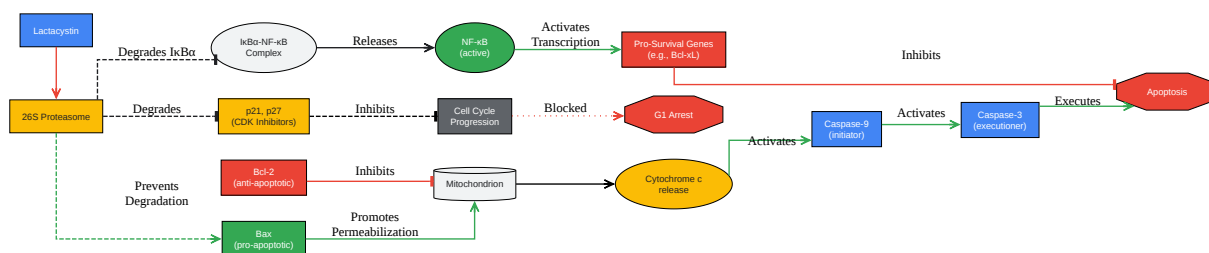
Lactacystin is a potent and specific proteasome inhibitor originally isolated from *Streptomyces*. [1][2] It covalently modifies the N-terminal threonine of the catalytic subunits of the 20S proteasome, leading to irreversible inhibition.[3] The proteasome is a critical cellular machine responsible for degrading unneeded or damaged proteins, including those involved in cell cycle regulation and apoptosis. By inhibiting the proteasome, **Lactacystin** disrupts these processes, making it a valuable tool for studying cellular pathways and a potential therapeutic agent for cancer.[4] These application notes provide detailed protocols and data for using **Lactacystin** to induce apoptosis in cancer cells.

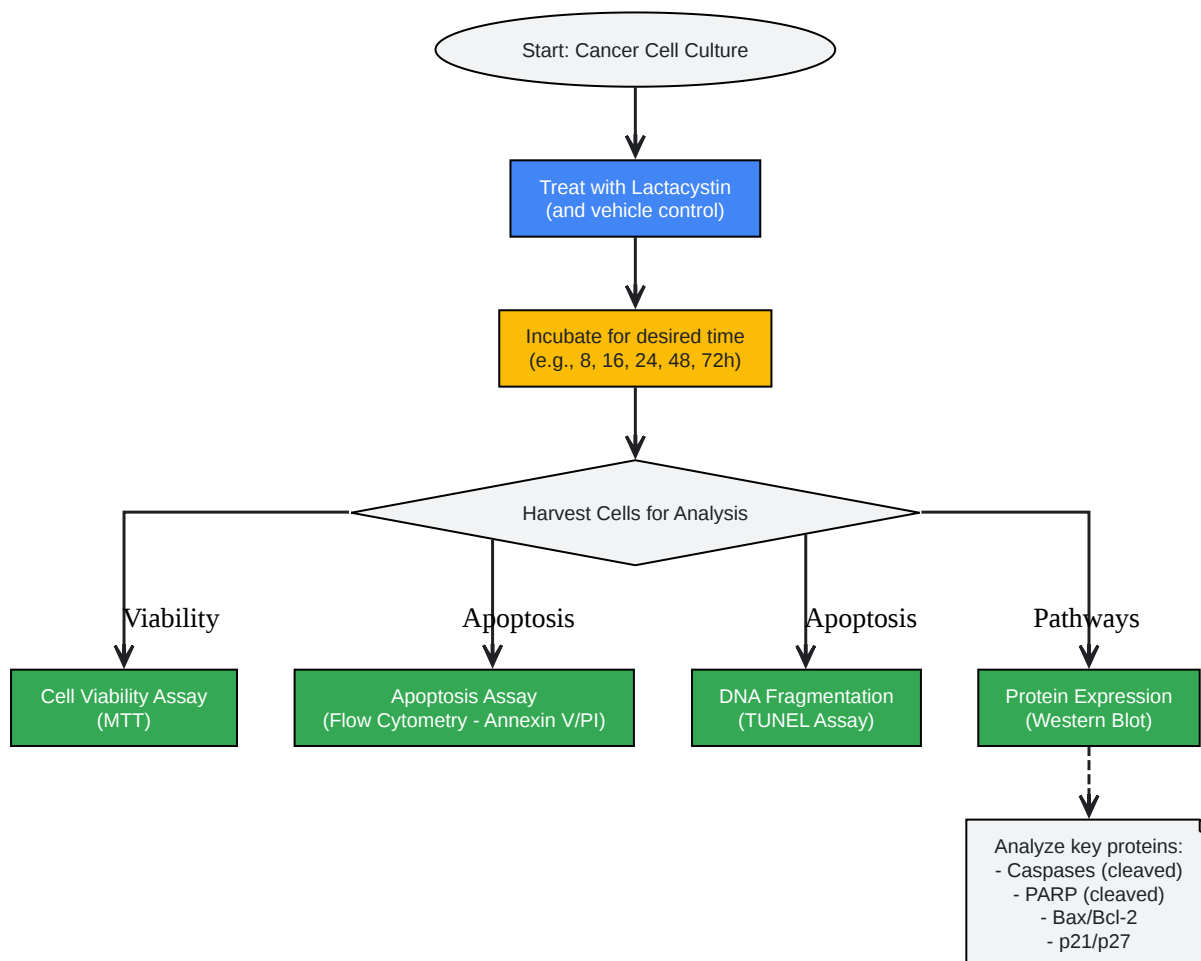
Mechanism of Action

Lactacystin induces apoptosis in cancer cells primarily through the inhibition of the ubiquitin-proteasome system.[4] This inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately triggering programmed cell death. The key molecular events include:

- **Cell Cycle Arrest:** **Lactacystin** treatment often leads to cell cycle arrest, commonly at the G1 or G2/M phase, by preventing the degradation of cyclin-dependent kinase inhibitors such as p21 and p27.[1][5]

- Inhibition of NF- κ B Pathway: The proteasome is responsible for degrading I κ B α , the inhibitor of the transcription factor NF- κ B. **Lactacystin** treatment prevents I κ B α degradation, thereby inhibiting the nuclear translocation and pro-survival activity of NF- κ B.[6][7][8]
- Activation of Mitochondrial (Intrinsic) Apoptosis Pathway: **Lactacystin** can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[9] This promotes the loss of mitochondrial membrane potential, release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of caspase cascades.[1][2]
- Caspase Activation: The apoptotic signaling cascade culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and nuclear condensation.[1][2][8]





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